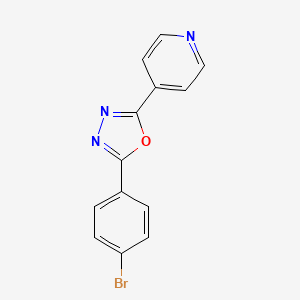

2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

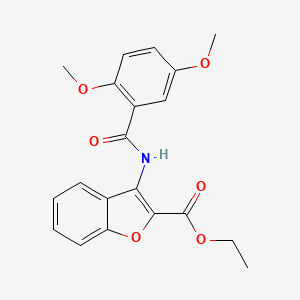

“2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole” is a complex organic compound. It contains a bromophenyl group, a pyridinyl group, and an oxadiazole ring. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the attachment of the bromophenyl and pyridinyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the oxadiazole ring, a heterocyclic ring containing two nitrogen atoms and one oxygen atom, attached to a bromophenyl group and a pyridinyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its molecular structure. Factors such as the presence of the bromine atom, the oxadiazole ring, and the pyridinyl group would all influence its properties .

Scientific Research Applications

Synthesis and Spectral Characteristics

- Suzuki Cross-Coupling Reactions : Derivatives of 2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole have been synthesized using Suzuki cross-coupling reactions, proving valuable for studying their structural, absorption, emission spectra, and electrochemical properties (Kudelko, Jarosz, & Curie, 2015).

Applications in OLED Technology

- Electron-Transporting/Exciton-Blocking Material : This compound has been investigated in the context of organic light-emitting diodes (OLEDs). Derivatives like 3,3″-bis(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-1,1':3',1″-terphenyl show high electron mobility and are used as electron transporters and exciton blockers in OLEDs, enhancing device efficiency and performance (Shih et al., 2015).

Photophysical Applications

- Oxygen-Sensing Response : A Br-containing ligand of 2-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole and its corresponding Re(I) complex have been synthesized for oxygen sensing. These show sensitivity towards O2 and have applications in creating composite nanofibers with high sensitivity and improved linearity in Stern-Volmer plots (Pu et al., 2013).

Mechanism of Action

Future Directions

The future directions for research on a compound like “2-(4-Bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole” would likely depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name |

2-(4-bromophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSRMJDGSWDMDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2544736.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2544737.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2544740.png)

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2544742.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2544744.png)

![(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride](/img/structure/B2544750.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2544754.png)